molecular formula C16H16N4O4 B6110124 8-(4-acetylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-acetylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B6110124
M. Wt: 328.32 g/mol
InChI Key: JPVDFCAZTQGIHS-UHFFFAOYSA-N
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Description

8-(4-acetylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a purine core substituted with acetylphenoxy and trimethyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-acetylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3,7-trimethylxanthine (caffeine) and 4-acetylphenol.

    Formation of Intermediate: The first step involves the reaction of 1,3,7-trimethylxanthine with a suitable halogenating agent (e.g., phosphorus oxychloride) to form a halogenated intermediate.

    Nucleophilic Substitution: The halogenated intermediate is then reacted with 4-acetylphenol in the presence of a base (e.g., potassium carbonate) to form the desired product through a nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-(4-acetylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming corresponding carboxylic acids.

    Reduction: Reduction of the acetyl group can yield alcohol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the phenoxy ring.

Scientific Research Applications

8-(4-acetylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.

    Biological Studies: Used in studies exploring enzyme inhibition and receptor binding.

    Materials Science: Employed in the development of novel materials with specific electronic or photonic properties.

    Pharmacology: Studied for its effects on various biological pathways and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 8-(4-acetylphenoxy)-1,3,7-dihydro-1H-purine-2,6-dione involves:

    Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to purine metabolism and cellular energy homeostasis.

    Binding Interactions: The acetylphenoxy and trimethyl groups facilitate binding interactions with target proteins, enhancing specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a structurally related compound with stimulant properties.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases for its bronchodilator effects.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

8-(4-acetylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the acetylphenoxy group, which imparts distinct chemical and biological properties compared to other purine derivatives. This structural modification enhances its potential for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

8-(4-acetylphenoxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9(21)10-5-7-11(8-6-10)24-15-17-13-12(18(15)2)14(22)20(4)16(23)19(13)3/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVDFCAZTQGIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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